molecular formula C9H8Cl2O3 B13153814 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one CAS No. 90486-53-6

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

Cat. No.: B13153814
CAS No.: 90486-53-6
M. Wt: 235.06 g/mol
InChI Key: OHRSCORTQFVSFG-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with a suitable reagent to introduce the hydroxypropan-1-one moiety. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and chlorine groups enable it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to inhibition or modulation of their activity . Specific pathways and targets may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one is unique due to its specific combination of hydroxyl and chlorine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one, also known by its CAS number 90486-53-6, is a complex organic compound notable for its diverse biological activities. This compound features a dichlorophenyl moiety and hydroxyl groups, contributing to its potential applications in medicinal chemistry and material science. Recent studies have highlighted its antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C₁₁H₈Cl₂O₃
  • Molecular Weight : 235.06 g/mol
  • Structural Features : The compound contains multiple functional groups, including hydroxyl and carbonyl groups, which enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive pathogens and drug-resistant fungi. The compound was tested against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. The results indicated that the compound's effectiveness varies depending on its structural modifications.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus16 µg/mLEffective against methicillin-resistant strains
Klebsiella pneumoniae32 µg/mLShows moderate activity
Candida auris16 µg/mLEffective against azole-resistant strains

Studies suggest that the presence of the dichloro group significantly enhances the compound's antimicrobial properties compared to its analogs .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in human lung cancer cell lines (A549). It demonstrated promising cytotoxic effects, indicating potential as a therapeutic agent against certain cancers.

Table 2: Anticancer Activity in A549 Cell Line

CompoundIC50 (µM)Comparison to Control
This compound10Four-fold stronger than control
Control (DMSO)40Baseline

The results indicate that structural modifications can lead to enhanced anticancer activity, suggesting avenues for further development in cancer therapeutics .

The biological activity of this compound is believed to be linked to its ability to interact with key biological targets. Interaction studies reveal that the compound can form complexes with various enzymes and receptors involved in microbial resistance and cancer proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Antimicrobial Resistance :
    • A study analyzed the effectiveness of the compound against multidrug-resistant Staphylococcus aureus strains. Results showed that derivatives of this compound significantly inhibited bacterial growth, suggesting it could serve as a lead compound for developing new antibiotics .
  • Case Study on Cancer Cell Lines :
    • In vitro tests conducted on A549 cells revealed that the compound induced apoptosis at lower concentrations compared to traditional chemotherapeutics. This finding supports its potential application in cancer treatment strategies .

Properties

CAS No.

90486-53-6

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxypropan-1-one

InChI

InChI=1S/C9H8Cl2O3/c1-4(12)8(13)6-2-5(10)3-7(11)9(6)14/h2-4,12,14H,1H3

InChI Key

OHRSCORTQFVSFG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC(=C1)Cl)Cl)O)O

Origin of Product

United States

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